molecular formula C16H12BrNO4S B2849017 methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1358522-09-4

methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2849017
CAS No.: 1358522-09-4
M. Wt: 394.24
InChI Key: XKJQPMGOMWVIFP-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazine, specifically a 4H-1,4-benzothiazine. It contains a bromophenyl group at the 4-position and a carboxylate group at the 2-position. The molecule also contains a methyl group attached to the carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as FTIR, 1H NMR, 13C NMR, and HRMS . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C10H12BrNO2S and an average mass of 290.177 Da .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Benzothiazines : A novel N-bromo sulfonamide reagent was synthesized and characterized, demonstrating its efficacy as a catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via one-pot pseudo five-component condensation reactions. This methodology highlights the use of non-toxic materials, high yields, and clean workup, showcasing a potential application in synthesizing complex molecules including benzothiazine derivatives (Khazaei, Abbasi, & Moosavi-Zare, 2014).

  • Catalysis and Reaction Mechanisms : The interaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes, in the presence of a palladium catalyst, leads to the formation of both 1,2-benzothiazines and 1,2-benzoisothiazoles. This study elucidates preferences in product formation based on the type of alkyne used, offering insights into catalyst behavior and reaction pathways (Harmata et al., 2005).

Material Science Applications

  • Synthesis of Polymorphic Forms : Research on ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate revealed the synthesis of polymorphic forms through heterogeneous and homogeneous crystallization from ethanol. This work not only contributes to our understanding of crystallization processes but also explores the pharmacological potential of these polymorphs, indicating a direction for developing new materials with specific biological properties (Ukrainets et al., 2018).

Pharmacological Applications

  • Antibacterial and Antioxidant Activities : A study on the synthesis of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides highlighted their potential biologically active properties. Preliminary evaluation of these compounds for antibacterial and DPPH radical scavenging activities suggests their use in developing new antibacterial agents and antioxidants (Zia-ur-Rehman et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Similar compounds have shown promising results in various areas of medicinal chemistry .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-18(12-8-6-11(17)7-9-12)13-4-2-3-5-14(13)23(15,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJQPMGOMWVIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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